molecular formula C10H15NO3S B6284161 methylamino 2,4,6-trimethylbenzene-1-sulfonate CAS No. 65962-98-3

methylamino 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B6284161
CAS No.: 65962-98-3
M. Wt: 229.3
InChI Key:
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Description

Methylamino 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique properties and reactivity, making it a valuable tool in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of methylamino 2,4,6-trimethylbenzene-1-sulfonate may involve large-scale sulfonation reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methylamino 2,4,6-trimethylbenzene-1-sulfonate undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonates, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methylamino 2,4,6-trimethylbenzene-1-sulfonate is widely used in scientific research due to its versatile applications. Some of the key areas of application include:

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methylamino 2,4,6-trimethylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, while the methylamino group can interact with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methylamino 2,4,6-trimethylbenzene-1-sulfonate include:

  • 2,4,6-Trimethylbenzenesulfonic acid
  • Methylamino 2,4,6-trimethylbenzene
  • 2,4,6-Trimethylbenzenesulfonamide

Uniqueness

This compound stands out due to its unique combination of a sulfonate group and a methylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.

Properties

CAS No.

65962-98-3

Molecular Formula

C10H15NO3S

Molecular Weight

229.3

Purity

90

Origin of Product

United States

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